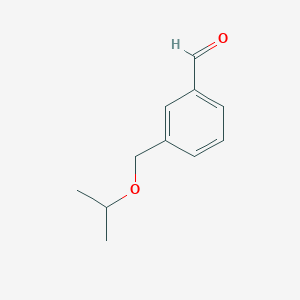![molecular formula C8H11N3O B7968943 2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B7968943.png)
2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This includes:
Large-scale reactors: for carrying out the reactions.
Automated systems: for monitoring and controlling reaction parameters.
Purification units: for isolating the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Compound “2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Common reducing agents include [specific reductants] under [specific conditions].
Substitution: Common reagents include [specific nucleophiles or electrophiles] under [specific conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation products: [List of products].
Reduction products: [List of products].
Substitution products: [List of products].
Scientific Research Applications
Compound “2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism of action of compound “2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. This includes:
Binding to specific receptors or enzymes: and modulating their activity.
Influencing cellular signaling pathways: and biochemical processes.
Inducing specific biological responses: through its chemical structure and reactivity.
Comparison with Similar Compounds
Compound “2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: [Description and comparison].
Compound B: [Description and comparison].
Compound C: [Description and comparison].
Properties
IUPAC Name |
2-methyl-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-5-7(12)11-4-2-3-9-8(11)10-6/h5H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADHWMDQHIWPOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCCN=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N2CCCN=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
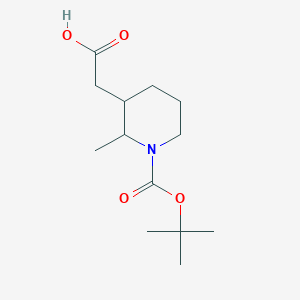
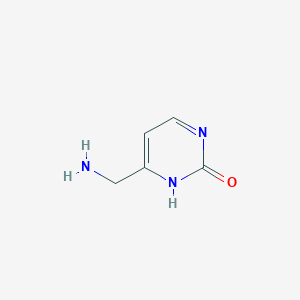
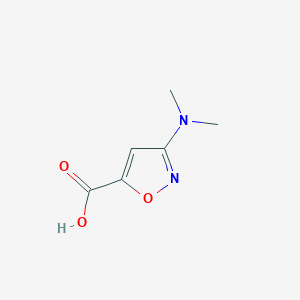
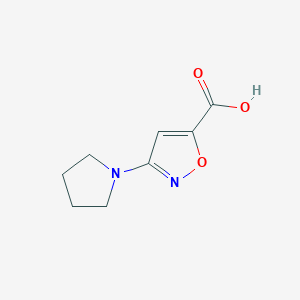
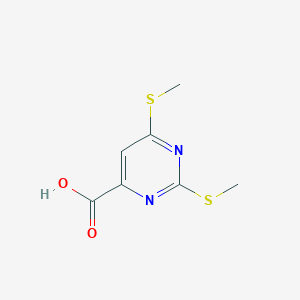
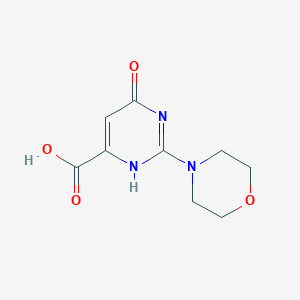
![Pyrazolo[1,5-a]pyridin-6-amine](/img/structure/B7968892.png)
![3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one](/img/structure/B7968893.png)
![3-methyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968899.png)
![2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)
![3-ethyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968922.png)
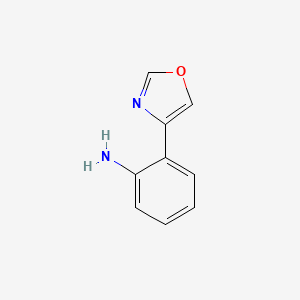
![3-propan-2-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7968946.png)
